4-(4-chlorobenzyl)phthalazin-1(2H)-one

Beschreibung

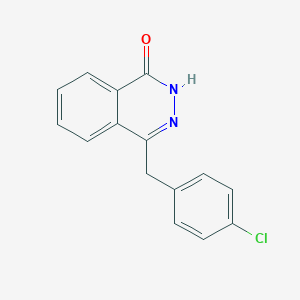

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(19)18-17-14/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGCQIEVZYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201343 | |

| Record name | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-88-9 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53242-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053242889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-CHLOROBENZYL)PHTHALAZIN-1(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DW142LLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the manufacturing of the antihistamine drug Azelastine.[1][2][3][4][5][6] The document details established methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction to this compound

This compound is a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives are recognized for their wide range of pharmacological activities, including but not limited to anticancer, antihypertensive, and anti-inflammatory properties.[7][8] The subject molecule is of significant interest as a crucial precursor in the synthesis of Azelastine, a potent H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[6][9] The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the overall drug production process.

Core Synthesis Pathways

Two primary synthetic routes have been prominently described for the preparation of this compound. These pathways are characterized by their starting materials and reaction mechanisms.

Pathway A: From 2-(4-chlorobenzoyl)benzoic acid

A widely employed and robust method involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[7][10] In this specific synthesis, 2-(4-chlorobenzoyl)benzoic acid is reacted with hydrazine hydrate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final phthalazinone product.[7] This one-pot, two-step process is lauded for its efficiency and high yields.[7][10]

References

- 1. CN101987844B - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. Azelastine EP Impurity D | 53242-88-9 | SynZeal [synzeal.com]

- 6. Azelastine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Novel Synthesis Methods for 4-(4-chlorobenzyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorobenzyl)phthalazin-1(2H)-one is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antihistamine Azelastine.[1] The efficiency and cost-effectiveness of synthesizing this core structure are of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of both conventional and novel synthesis methods for this compound, offering a comparative analysis of their methodologies, yields, and reaction conditions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of related active pharmaceutical ingredients.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods detailed in this guide, allowing for a clear comparison of their efficiency and reaction parameters.

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |

| Conventional Method 1 | (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one | Hydrazine hydrate | Ethanol | ~85 °C | 14 hours | 90-95% |

| Conventional Method 2 | 2-(4-chlorobenzoyl)benzoic acid | Hydrazine hydrate | Ethanol | Reflux | Not specified | High |

| Novel Copper-Mediated/Microwave-Assisted Method | (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (precursor) | Hydrazine hydrate, NaOH | Ethanol | 120 °C (Microwave) | 1 hour | 95% |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods.

Method 1: Conventional Synthesis from (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

This widely used method provides high yields of the target compound through a straightforward condensation reaction.

Experimental Protocol:

-

Suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in ethanol (37 volumes).

-

Heat the suspension to approximately 85 °C under slight reflux.

-

Slowly add a mixture of hydrazine hydrate (12 equivalents) and ethanol (0.63 volumes) through a dropping funnel over a period of 1 hour.

-

After the addition is complete, add another 0.63 volumes of ethanol through the dropping funnel.

-

Heat the reaction suspension at approximately 85 °C for 14 hours at slight reflux to ensure the removal of any residual hydrazine hydrate.

-

Monitor the reaction completion by HPLC (expected conversion >99%).

-

Cool the reaction mixture to about 20 °C.

-

Add acetone (0.35 volumes) to the reaction mixture over 30 minutes to quench the reaction (note: this reaction is exothermic).

-

Stir the quenched suspension for at least 1 hour and then cool to approximately 2 °C.

-

Continue stirring at 2 °C for 1 hour.

-

Isolate the product by filtration through a suction filter.

-

Wash the solid product with cold ethanol (0-5 °C, 3 x 10.9 volumes).

-

Dry the resulting light brown solid on a vacuum suction filter under a nitrogen atmosphere to obtain 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.[2]

Yield: 90-95% (corrected by 1H NMR measurements).[2]

Method 2: Conventional Synthesis from 2-(4-chlorobenzoyl)benzoic acid

This classical approach involves the cyclization of a 2-aroylbenzoic acid derivative with hydrazine.

Experimental Protocol:

-

Dissolve 2-(4-chlorobenzoyl)benzoic acid in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol and dry to obtain this compound.

Note: While this is a well-established method, specific quantitative data for this exact transformation was not available in the searched literature, though it is reported to produce high yields.

Method 3: Novel Copper-Mediated C-H Activation and Microwave-Assisted Cyclization

This innovative, two-stage method utilizes a copper-mediated C-H activation to form a key intermediate, which is then rapidly converted to the final product using microwave irradiation, offering a significant reduction in reaction time.

Stage 1: Synthesis of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (Precursor)

A detailed protocol for this precursor synthesis can be found in the referenced literature and involves a copper-mediated cascade C–H/C–H coupling and intramolecular annulation.

Stage 2: Microwave-Assisted Synthesis of 4-benzylphthalazin-1(2H)-one

Experimental Protocol:

-

In a microwave tube, combine (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one (50 mg, 0.144 mmol), hydrazine hydrate (75 µL, 1.44 mmol), and sodium hydroxide (57 mg, 1.44 mmol) in 2 mL of ethanol.

-

Stir the resulting mixture at 120 °C for 1 hour under microwave irradiation.

-

After cooling, dilute the solution with dichloromethane (30 mL).

-

Wash the organic layer with 1 M HCl (3 x 20 mL).

-

Wash the combined organic layer with aqueous NaHCO3 solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer with Na2SO4 and concentrate to yield 4-benzylphthalazin-1(2H)-one.[3]

Yield: 95%.[3]

Note: This protocol is for the synthesis of the parent 4-benzylphthalazin-1(2H)-one. The synthesis of the 4-(4-chlorobenzyl) analogue would require the corresponding 4-chloro-substituted precursor.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Workflow for Conventional Synthesis Method 1.

Caption: Workflow for Conventional Synthesis Method 2.

Caption: Workflow for Novel Copper-Mediated/Microwave-Assisted Synthesis.

References

4-(4-chlorobenzyl)phthalazin-1(2H)-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Introduction

This compound belongs to the phthalazinone class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry.[1][2] The phthalazinone core is a key pharmacophore in several clinically approved drugs and investigational molecules, most notably in the field of oncology. The primary mechanism of action associated with many substituted phthalazinone derivatives, including the prominent drug Olaparib, is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5][6] PARP inhibitors represent a targeted therapy approach, particularly effective in cancers with specific DNA repair deficiencies.[7][8] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a putative PARP inhibitor, the relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[5] PARP-1 and PARP-2 are particularly important in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][7]

The proposed mechanism of action for this compound, based on its structural similarity to other phthalazinone-based PARP inhibitors, involves the following key steps:

-

Competitive Inhibition: The phthalazinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The molecule binds to the catalytic domain of PARP-1 and PARP-2, competitively inhibiting the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition prevents the recruitment of other DNA repair proteins to the site of a single-strand break.

-

PARP Trapping: Beyond catalytic inhibition, a crucial aspect of the mechanism for many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of the break. The inhibitor stabilizes the PARP-DNA complex, preventing its dissociation and creating a physical obstruction.

-

Generation of Double-Strand Breaks: During DNA replication, when a replication fork encounters a trapped PARP-DNA complex, the fork can stall and collapse. This leads to the formation of a more cytotoxic DNA lesion: a double-strand break (DSB).[9]

Signaling Pathway: Synthetic Lethality in BRCA-Deficient Cancers

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality . This occurs when the combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is viable.

In the context of this compound's action as a PARP inhibitor, synthetic lethality is most pronounced in cancer cells with mutations in the BRCA1 or BRCA2 genes.[7]

-

Healthy Cells: In normal cells, the DSBs generated by PARP inhibition can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

-

BRCA-Deficient Cancer Cells: Cancer cells with BRCA1/2 mutations have a deficient HR pathway.[7] When PARP is inhibited in these cells, the resulting DSBs cannot be accurately repaired. The cell is forced to rely on error-prone repair pathways, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

The signaling pathway from PARP inhibition to apoptosis in HR-deficient cells is visualized below.

Figure 1. Signaling pathway of PARP inhibition leading to synthetic lethality in homologous recombination-deficient cells.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, data from structurally related phthalazinone derivatives highlight the potential potency of this chemical class as PARP inhibitors. The tables below summarize representative data for other phthalazinone compounds against PARP enzymes and cancer cell lines.

Table 1: In Vitro PARP-1 Inhibitory Activity of Phthalazinone Derivatives

| Compound Reference | Target | IC₅₀ (nM) | Source |

| DLC-1-6 | PARP-1 | < 0.2 | [10] |

| DLC-49 | PARP-1 | 0.53 | [10] |

| Olaparib | PARP-1 | 5 | [6] |

| Olaparib | PARP-2 | 1 | [6] |

| YCH1899 | PARP-1 | 0.89 | [11] |

Table 2: Anti-proliferative Activity of Phthalazinone Derivatives

| Compound Reference | Cell Line | Genotype | IC₅₀ (µM) | Source |

| DLC-1 | MDA-MB-436 | BRCA1 mutant | 0.08 | [10] |

| DLC-1 | MCF-7 | BRCA1/2 wt | 1.01 | [10] |

| DLC-50 | MDA-MB-436 | BRCA1 mutant | 0.30 | [10] |

| Compounds 13, 14, 15, 22, 23 | Capan-1 | BRCA2 mutant | High activity reported | [4][5] |

Experimental Protocols

The evaluation of a potential PARP inhibitor like this compound involves a series of standardized in vitro and cell-based assays.

In Vitro PARP1 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP1 enzyme.

Methodology:

-

Reagents: Recombinant human PARP1, activated DNA (containing single-strand breaks), NAD+, biotinylated NAD+, and a detection system (e.g., HTRF, ELISA).

-

Procedure: a. A reaction mixture is prepared containing PARP1 enzyme and activated DNA in a reaction buffer. b. Serial dilutions of the test compound (this compound) are added to the wells of a microplate. c. The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. d. The plate is incubated to allow for the PARylation reaction to occur. e. The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-conjugated fluorophore or enzyme.

-

Data Analysis: The signal is measured, and IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Intracellular PARylation Assay (Western Blot or Immunofluorescence)

Objective: To confirm that the compound can penetrate the cell membrane and inhibit PARP activity within intact cells.

Methodology:

-

Cell Culture: Cancer cells (e.g., Capan-1, MDA-MB-436) are cultured in appropriate media.

-

Procedure: a. Cells are pre-treated with various concentrations of the test compound for a specified period. b. DNA damage is induced using an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) to stimulate PARP activity. c. Cells are lysed, and total protein is extracted. d. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for poly(ADP-ribose) (PAR). e. The level of PAR is detected via chemiluminescence or fluorescence and quantified.

-

Data Analysis: A dose-dependent reduction in the PAR signal in compound-treated cells compared to vehicle-treated controls indicates intracellular PARP inhibition.

Cell Proliferation (MTT) Assay

Objective: To measure the anti-proliferative effect of the compound on cancer cell lines, particularly those with and without BRCA mutations.[4][5]

Methodology:

-

Cell Seeding: Cells (e.g., BRCA-deficient Capan-1 and BRCA-proficient MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Procedure: a. Cells are treated with a range of concentrations of the test compound. b. The plates are incubated for a period of 3-5 days. c. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals. d. The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Data Analysis: The absorbance is read on a plate reader, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated for each cell line. Greater potency in BRCA-deficient cells is indicative of a synthetic lethal mechanism.

Figure 2. General experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

This compound is a member of the phthalazinone chemical class, which is strongly associated with the inhibition of PARP enzymes. Its core mechanism of action is predicated on the inhibition of PARP-1 and PARP-2, leading to the trapping of PARP-DNA complexes and the subsequent formation of cytotoxic double-strand breaks during replication. This mechanism induces a synthetic lethal effect in cancer cells harboring defects in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The therapeutic potential of this and related compounds is evaluated through a well-defined series of in vitro and cell-based assays designed to confirm enzymatic inhibition, cellular target engagement, and selective anti-proliferative activity. Further investigation into this specific molecule would be required to fully elucidate its potency and clinical potential as a targeted anti-cancer agent.

References

- 1. longdom.org [longdom.org]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Olaparib - NCI [dctd.cancer.gov]

- 10. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-chlorobenzyl)phthalazin-1(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. It is a key intermediate in the synthesis of various biologically active compounds, most notably the antihistamine Azelastine. This guide consolidates available data on its chemical and physical characteristics, details a common synthetic protocol, and explores its role in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Chemical Identity and Structure

This compound is a heterocyclic organic compound.[1] It is structurally related to stilbene and belongs to the phthalazinone class of molecules.[2] This compound is widely recognized as a crucial intermediate in pharmaceutical manufacturing and is also known as Azelastine Impurity D or Azelastine Related Compound D.[3][4][5]

-

IUPAC Name: 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone[6]

-

Canonical SMILES: O=C1NN=C(C=2C=CC=CC12)CC3=CC=C(Cl)C=C3[6]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and reaction kinetics. The data compiled from various sources is summarized below. It is important to note the variability in reported melting points, which may be due to different polymorphic forms or purity levels.

| Property | Value | Source(s) |

| Molecular Weight | 270.71 g/mol | [2][5][6][8][9][10] |

| Appearance | White or off-white powder/crystalline solid | [1][8] |

| Melting Point | 217-219°C | [8] |

| 116-118°C | [1] | |

| 270 °C | [6] | |

| Boiling Point | 522.3°C at 760 mmHg | [8] |

| Density | 1.32 g/cm³ | [8] |

| Solubility | Insoluble in water. Slightly soluble in ethanol, acetone, dichloromethane, chloroform, DMSO, and methanol. | [1][8] |

| LogP | 3.1673 | [8] |

| Flash Point | 269.7°C | [8] |

| Vapor Pressure | 0.0 mmHg at 25°C | [8] |

| Refractive Index | 1.66 | [8] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reaction of a substituted isobenzofuranone with hydrazine hydrate.[2] The following protocol is based on established procedures.

General Procedure:

-

Reaction Setup: 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one is suspended in ethanol (approx. 37 volumes).[2]

-

Heating: The suspension is heated to approximately 85°C to achieve a slight reflux.[2]

-

Hydrazine Addition: A mixture of hydrazine hydrate solution (approx. 12 equivalents) and ethanol is added slowly via a dropping funnel over a period of one hour.[2]

-

Reflux: The reaction mixture is maintained at reflux (approx. 85°C) for about 14 hours to ensure the reaction goes to completion. Conversion can be monitored by HPLC.[2]

-

Quenching: After cooling to around 20°C, acetone is added to the mixture to quench any remaining hydrazine hydrate.[2]

-

Isolation: The quenched suspension is stirred and then cooled to approximately 2°C.[2] The product is isolated by filtration and washed with cold ethanol.[2]

-

Drying: The resulting solid is dried under vacuum to yield this compound as a light brown solid in 90-95% yield.[2]

¹H NMR Data (400 MHz, DMSO-d6): δ 4.30 (s, 2H), 7.35 (m, 4H), 7.88 (m, 3H), 8.26 (d, 1H), 12.62 (s, 1H).[2]

Biological Context and Applications

While direct biological signaling pathways for this compound are not extensively documented, its primary significance lies in its role as a precursor for pharmacologically active molecules.[8]

-

Intermediate for Azelastine: The compound is a key raw material in the one-step condensation reaction to synthesize Azelastine, a potent H1-antihistamine used for treating allergic rhinitis.[11][12][13] The metabolic fate of Azelastine has been studied, showing rapid absorption and wide tissue distribution.[12]

-

Scaffold for Drug Discovery: The phthalazinone core is a "remarkable scaffold" in drug discovery.[14] Derivatives of this structure have shown a wide range of biological activities:

-

PARP Inhibition: Substituted 4-benzyl-2H-phthalazin-1-ones have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), which is a target for cancer therapy.[15]

-

Anticancer Activity: Phthalazinone derivatives have been synthesized and screened for antiproliferative effects against various cancer cell lines, including ovarian, lung, and breast cancer.[16][17] Some derivatives act as EGFR inhibitors, inducing apoptosis in breast cancer cells.[17]

-

Vasorelaxant and Anti-HIV Activity: The parent compound has been noted as a potent vasorelaxant agent and a stilbene-related heterocyclic with anti-HIV activity.[2]

-

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its primary value in the scientific and pharmaceutical community is as a versatile and critical building block for the synthesis of high-value therapeutic agents. The robust synthesis protocols and the established importance of the phthalazinone scaffold ensure its continued relevance in drug discovery and development, particularly in the fields of oncology and allergy treatment. This guide provides foundational data to support further research and development involving this important chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. 4-(4-Chloro-benzyl)-2H-phthalazin-1-one | 53242-88-9 [chemicalbook.com]

- 3. store.usp.org [store.usp.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Azelastine EP Impurity D | 53242-88-9 | SynZeal [synzeal.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. Azelastine Related Compound D - this compound [sigmaaldrich.com]

- 10. 53242-88-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 11. CN101987844B - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]

- 12. Studies of metabolic fate of a new antiallergic agent, azelastine (4-(p-chlorobenzyl)-2-[N-methylperhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azelastine - Wikipedia [en.wikipedia.org]

- 14. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and chemical properties of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a significant heterocyclic compound with known biological activities. This document details its synthesis, spectroscopic characterization, and explores the signaling pathways associated with the broader class of phthalazinone derivatives.

Core Chemical and Physical Properties

This compound is a derivative of the phthalazinone heterocyclic system. It is recognized for its role as a potent vasorelaxant agent and has shown anti-HIV activity.[1] Furthermore, it is a known impurity in the manufacturing of the antihistamine drug Azelastine.[2][3]

| Property | Value | Reference |

| CAS Number | 53242-88-9 | [4] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [4] |

| Molecular Weight | 270.71 g/mol | [4] |

| Melting Point | 217-219 °C | [5] |

| Appearance | White or off-white powder | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. A common and effective method involves the reaction of a 2-aroylbenzoic acid derivative with hydrazine.[3]

Synthesis from 2-(4-chlorobenzoyl)benzoic acid and Hydrazine Hydrate

This method involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the phthalazinone ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chlorobenzoyl)benzoic acid in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the solution, add an excess of hydrazine hydrate. The amount of hydrazine is typically 3 to 4 moles per mole of the benzoic acid derivative.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information about the hydrogen environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.30 | s | 2H | -CH₂- |

| 7.35 | m | 4H | Ar-H (chlorophenyl ring) |

| 7.88 | m | 3H | Ar-H (phthalazinone ring) |

| 8.26 | d | 1H | Ar-H (phthalazinone ring) |

| 12.62 | s | 1H | N-H (tautomeric proton) |

Reference:[7]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Expected characteristic absorption bands for this compound would include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3000 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1660 | C=O stretch | Amide (lactam) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~750 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 270, with an isotopic peak at m/z 272 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for phthalazinone derivatives involve cleavage of the benzyl group and fragmentation of the phthalazinone ring system.

Potential Signaling Pathways and Biological Activity

Phthalazinone derivatives are known to exhibit a range of biological activities, and their mechanisms of action are areas of active research. While specific signaling pathways for this compound have not been fully elucidated, the activities of the broader class of compounds suggest potential mechanisms.

Vasorelaxant Activity via Calcium Channel Blockade

Many phthalazinone derivatives exhibit vasorelaxant properties, which are believed to be mediated through the blockade of calcium channels.[8] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, these compounds can induce relaxation of the blood vessels, leading to vasodilation.

Anti-cancer Activity via PARP Inhibition

Certain phthalazinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7][8][9][10] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Conclusion

This compound is a well-characterized compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, structural properties, and the biological activities associated with the phthalazinone class of molecules. Further research into the specific molecular targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

- 1. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]

- 2. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. 4-(4-Chloro-benzyl)-2H-phthalazin-1-one | 53242-88-9 [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]

- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.sustech.edu [repository.sustech.edu]

- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-chlorobenzyl)phthalazin-1(2H)-one: Synthesis, Properties, and Critical Role in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a pivotal chemical intermediate in the synthesis of the second-generation antihistamine, Azelastine. The history of this compound is intrinsically linked to the development of Azelastine, first synthesized in 1971 and introduced for medical use in 1986.[1] This document details the physicochemical properties, synthesis protocols, and its critical role as both a key building block and a monitored impurity in the manufacturing of Azelastine. Furthermore, it contextualizes the significance of the phthalazinone scaffold in modern drug discovery, highlighting its prevalence in a range of pharmacologically active agents.

Introduction

This compound, also known by its CAS Number 53242-88-9, is a heterocyclic organic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a direct precursor to Azelastine, a potent H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1] The phthalazinone core of this molecule is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4][5][6] Understanding the synthesis, characteristics, and analytical control of this compound is therefore crucial for professionals involved in the development, manufacturing, and quality assurance of Azelastine and related pharmaceutical products. This compound is also recognized as "Azelastine Impurity D" in pharmacopeial standards, underscoring its importance in the quality control of the final drug substance.[7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and the design of synthetic and analytical procedures.

| Property | Value |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one |

| Synonyms | 4-(4-Chlorobenzyl)-1(2H)-phthalazinone, Azelastine Impurity D |

| CAS Number | 53242-88-9 |

| Molecular Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.71 g/mol |

| Appearance | White or off-white powder/crystal |

| Melting Point | 217-219 °C |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

Data sourced from various chemical suppliers and databases.

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the overall production of Azelastine. One common synthetic route involves the cyclization of an appropriate precursor with hydrazine.

Experimental Protocol: Synthesis from 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one

A widely cited method for the preparation of this compound involves the reaction of 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one with hydrazine hydrate. The following is a representative laboratory-scale protocol:

-

Reaction Setup: Suspend 3-[(4-chlorophenyl)methyl]-2-benzofuran-1(3H)-one in ethanol (approximately 37 volumes).

-

Heating: Heat the suspension to reflux (around 85 °C).

-

Hydrazine Addition: Slowly add a solution of hydrazine hydrate (approximately 12 equivalents) in ethanol dropwise over a period of 1 hour.

-

Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for approximately 14 hours to ensure complete conversion and removal of residual hydrazine hydrate.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (e.g., >99% conversion).

-

Quenching: Cool the reaction mixture to approximately 20 °C. Cautiously add acetone to quench any unreacted hydrazine. Note that this step can be exothermic.

-

Crystallization and Isolation: Stir the resulting suspension and then cool to a lower temperature (e.g., 0-5 °C) to promote crystallization.

-

Filtration and Washing: Isolate the product by filtration. Wash the filter cake with cold ethanol to remove impurities.

-

Drying: Dry the isolated solid under vacuum to yield 4-(4-chlorobenzyl)-1-(2H)-phthalazinone. This process typically results in a high yield (90-95%).[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Application in Azelastine Synthesis

The primary utility of this compound is as the penultimate intermediate in the synthesis of Azelastine. The subsequent step involves the alkylation of the phthalazinone nitrogen with a protected azepinone derivative.

Conversion to Azelastine

In a common synthetic route, 4-(4-chlorobenzyl)-1-(2H)-phthalazinone is condensed with N-methyl hexahydroazepin-4-one hydrochloride to form Azelastine.[9][10] This reaction typically proceeds in a one-step condensation, leading to the final active pharmaceutical ingredient.

Overall Azelastine Synthesis Pathway

The diagram below outlines the position of this compound within a common synthetic pathway for Azelastine hydrochloride.

Analytical Profile and Quality Control

In the context of pharmaceutical manufacturing, this compound is not only a starting material but also a potential impurity in the final Azelastine drug product. As such, it is designated "Azelastine Related Compound D" or "Azelastine Impurity D" and its levels are strictly controlled.

Impurity Profiling

Regulatory agencies require robust analytical methods to detect and quantify impurities in active pharmaceutical ingredients. Stability-indicating HPLC methods are commonly developed and validated for this purpose.[11][12] These methods must be able to separate the main compound (Azelastine) from all known impurities, including unreacted this compound, and any degradants that may form under storage or stress conditions.

Logical Workflow for Quality Control

The following diagram illustrates a logical workflow for the quality control of Azelastine, highlighting the importance of monitoring for Impurity D.

The Phthalazinone Scaffold in Drug Discovery

The phthalazin-1(2H)-one core, present in this compound, is a versatile and important scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a variety of biological targets. Numerous derivatives of phthalazinone have been synthesized and investigated for a wide range of therapeutic applications.[4][5]

Examples of pharmacological activities associated with the phthalazinone scaffold include:

-

Anticancer: As inhibitors of PARP, VEGFR-2, and other kinases.[3][6]

-

Anti-inflammatory: Through inhibition of enzymes like COX-2.[2]

-

Antihypertensive and Vasorelaxant: Demonstrating effects on the cardiovascular system.[5][8]

The continued exploration of this chemical motif underscores its importance in the development of new therapeutic agents.

Conclusion

This compound is a compound of considerable technical importance in the pharmaceutical sector. Its history is directly tied to the development of the widely used antihistamine, Azelastine. A thorough understanding of its synthesis, physicochemical properties, and analytical control is essential for drug development professionals. Its dual role as a key synthetic intermediate and a critical quality control marker highlights the multifaceted considerations in modern pharmaceutical manufacturing. Furthermore, the phthalazinone scaffold it possesses continues to be a fruitful area of research for the discovery of new bioactive molecules.

References

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azelastine EP Impurity D | 53242-88-9 | SynZeal [synzeal.com]

- 8. 4-(4-Chloro-benzyl)-2H-phthalazin-1-one | 53242-88-9 [chemicalbook.com]

- 9. CN101987844A - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]

- 10. CN101987844B - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]

- 11. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. savaglobal.com [savaglobal.com]

In Silico Modeling of 4-(4-chlorobenzyl)phthalazin-1(2H)-one Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(4-chlorobenzyl)phthalazin-1(2H)-one, a phthalazinone derivative with therapeutic potential. Phthalazinones have emerged as a significant scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer effects through the inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP-1).[1][2] This document details the computational methodologies used to investigate the binding of this compound to its putative target, PARP-1, summarizing key quantitative data from related studies, outlining experimental protocols for in silico analyses, and visualizing relevant biological pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a foundational understanding to guide further investigation into the therapeutic applications of this compound.

Introduction to this compound and its Therapeutic Target

This compound belongs to the phthalazinone class of heterocyclic compounds.[2] This structural motif is present in numerous bioactive molecules with diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antihypertensive properties.[2] Recent research has highlighted the potential of phthalazinone derivatives as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme central to the DNA damage response.[3]

PARP-1 plays a critical role in repairing single-strand DNA breaks through the base excision repair (BER) pathway.[3] In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death. This concept, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors in cancer therapy.[4] Given the structural similarities to known PARP-1 inhibitors, it is hypothesized that this compound may also target this enzyme.

The PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP-1 in the DNA single-strand break repair pathway.

In Silico Modeling Methodologies

Computational techniques are instrumental in predicting and analyzing the binding of small molecules to their protein targets. For this compound, molecular docking and molecular dynamics simulations are key in silico methods to elucidate its interaction with PARP-1.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and affinity.

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., PARP-1) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool.

-

The structure is converted to a 3D conformation.

-

Charges and hybridization states are assigned to the ligand atoms.

-

The ligand geometry is optimized using a suitable force field.

-

-

Docking Simulation:

-

A docking grid is defined around the active site of the protein.

-

A docking algorithm (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the defined grid.

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The predicted binding poses are ranked based on a scoring function, which estimates the binding free energy.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed for the best-scoring poses.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

-

The system is subjected to energy minimization to remove bad contacts.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A production MD simulation is run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

-

The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

-

Key intermolecular interactions are monitored throughout the simulation.

-

In Silico Modeling Workflow

The following diagram outlines the typical workflow for the in silico modeling of ligand-protein binding.

Quantitative Data from In Silico Studies of Phthalazinone Derivatives

Table 1: Molecular Docking and Binding Energy Data for PARP-1 Inhibitors

| Compound | Target | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Key Interacting Residues |

| Olaparib | PARP-1 | -9.0 | -10.5 | Gly863, Ser904 |

| Rucaparib | PARP-1 | -9.3 | Not Reported | Not Reported |

| Talazoparib | PARP-1 | -9.2 | Not Reported | Not Reported |

| Quinazolinone Derivative | PARP-1 | -9.5 | Not Reported | Tyr907 |

| ZINC67913374 | PARP-1 | -86.8 (Grid Score) | -42.36 (kJ/mol = -10.12 kcal/mol) | Not Reported |

Data sourced from studies on various PARP-1 inhibitors.[3][4]

Table 2: In Vitro Inhibitory Activity of Phthalazinone Derivatives

| Compound | Cell Line | IC50 |

| Quinazolinone Derivative | BRCA-mutated breast cancer cells | 10 nM |

| Piperidine-derived Inhibitor | In vitro enzymatic assay | Not Reported (75% inhibition) |

| Phthalazinone Derivative 7c | HCT-116 | 1.36 µM |

| Phthalazinone Derivative 8b | HCT-116 | 2.34 µM |

| Phthalazinone Derivative 7c | MDA-MB-231 | 7.67 µM |

Data sourced from studies on various phthalazinone derivatives.[3][5]

Conclusion

The in silico modeling of this compound binding represents a crucial first step in evaluating its therapeutic potential, particularly as a PARP-1 inhibitor. The methodologies of molecular docking and molecular dynamics simulations provide powerful tools to predict binding affinity, understand interaction patterns, and assess the stability of the ligand-protein complex. While direct experimental data for this specific compound is pending, the wealth of information available for the broader class of phthalazinone derivatives offers a solid foundation and valuable benchmarks for future research. This guide provides the necessary theoretical framework and practical protocols to embark on a comprehensive computational investigation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment [mdpi.com]

- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the target identification and validation of the novel compound 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Phthalazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines a systematic approach to elucidate the mechanism of action of this compound, from initial hypothesis generation to in-depth target validation. The guide details experimental protocols for key assays, including enzymatic inhibition and cellular target engagement, and presents a strategy for data analysis and interpretation. The methodologies described herein are intended to serve as a robust resource for researchers engaged in the discovery and development of novel therapeutics based on the phthalazinone scaffold.

Introduction

Phthalazin-1(2H)-one is a privileged heterocyclic scaffold known to be a constituent of various biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1] The compound this compound, a specific derivative of this class, has been identified, though its biological targets and mechanism of action remain largely uncharacterized.[2][3] Structurally similar phthalazinone-based molecules, such as Olaparib, have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway, for the treatment of certain cancers.[4][5][6] This precedent suggests that PARP enzymes are a primary putative target for this compound. Furthermore, other phthalazinone derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR2, which are critical mediators of cancer cell proliferation and angiogenesis.[7][8]

This guide presents a hypothetical, yet plausible, research framework for the comprehensive target identification and validation of this compound, with a primary focus on PARP1, and secondary exploratory assessments of EGFR and VEGFR2.

Target Identification Strategy

A multi-pronged approach is proposed for the initial identification of potential biological targets of this compound.

2.1. In Silico Screening: Computational methods can provide initial insights into potential protein targets. Molecular docking studies against a panel of known cancer targets, with a focus on the active sites of PARP1, PARP2, EGFR, and VEGFR2, will be performed to predict binding affinities and modes.

2.2. Phenotypic Screening: High-content screening of this compound across a panel of cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutated vs. wild-type) can reveal selective cytotoxicity, hinting at a mechanism related to DNA repair pathways.

2.3. Chemical Proteomics: Affinity-based proteomics methods, such as the use of immobilized compound pull-downs followed by mass spectrometry, can identify direct binding partners of this compound in a cellular context.

Target Validation Workflow

Following the identification of putative targets, a rigorous validation process is essential to confirm their biological relevance.

Experimental Protocols

4.1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP1.

-

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are pre-coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

PARP Assay Buffer (10x)

-

Blocking Buffer

-

PBST (PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

This compound (test compound)

-

Olaparib (positive control)

-

DMSO (vehicle control)

-

-

Procedure:

-

Prepare a serial dilution of this compound and Olaparib in DMSO.

-

Block the histone-coated plate with Blocking Buffer for 90 minutes at room temperature.

-

Wash the plate three times with PBST.

-

Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

-

Add the test compound dilutions or controls to the wells.

-

Initiate the reaction by adding the PARP1 enzyme to all wells except the blank.

-

Incubate the plate for 1 hour at room temperature.

-

Wash the plate three times with PBST.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate three times with PBST.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of PARP1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

4.2. EGFR and VEGFR2 Kinase Assays (Luminescent)

These assays determine the inhibitory potential of the test compound against EGFR and VEGFR2 tyrosine kinases.

-

Principle: A luminescent kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Materials:

-

Recombinant human EGFR or VEGFR2 enzyme

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and Staurosporine.

-

In a 96-well plate, add the diluted compound or controls.

-

Add the respective kinase (EGFR or VEGFR2) and substrate mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: Calculate IC50 values as described for the PARP1 assay.

4.3. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to its target protein(s) within a cellular environment.

-

Principle: Ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

-

Materials:

-

Cancer cell line expressing the target protein (e.g., HeLa for PARP1)

-

Cell culture medium and supplements

-

This compound

-

PBS

-

Protease and phosphatase inhibitors

-

Lysis buffer

-

Primary antibody against the target protein (e.g., anti-PARP1)

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

-

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with the test compound or vehicle (DMSO) for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

-

Quantify the protein concentration of the soluble fraction.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using the target-specific primary antibody.

-

Quantify the band intensities.

-

-

Data Analysis: Plot the normalized band intensities against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Enzymatic Inhibition Data

| Compound | PARP1 IC50 (nM) | EGFR IC50 (µM) | VEGFR2 IC50 (µM) |

| This compound | 15.2 | > 50 | > 50 |

| Olaparib (PARP inhibitor control) | 5.8 | > 100 | > 100 |

| Staurosporine (Kinase inhibitor control) | 250 | 0.02 | 0.015 |

Table 2: Hypothetical Cellular Target Engagement and Functional Data

| Compound | PARP1 CETSA EC50 (µM) | Cell Viability IC50 (µM) (BRCA1-mutant cells) | Cell Viability IC50 (µM) (BRCA1-WT cells) |

| This compound | 1.2 | 2.5 | > 100 |

| Olaparib | 0.5 | 0.8 | > 100 |

Signaling Pathways and Workflows

Visual representations of the relevant signaling pathways and experimental workflows are crucial for understanding the compound's mechanism of action and the experimental design.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the in vitro evaluation of the synthetic compound 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document synthesizes the available information on this compound, focusing on its potential as a therapeutic agent. While comprehensive in vitro studies on this specific molecule are not extensively available in the public domain, this guide draws upon data from structurally related phthalazinone compounds to infer potential biological activities and outlines standard experimental protocols for its evaluation. The primary focus is on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of agents significant in cancer therapy.

Introduction

Phthalazinones are a class of heterocyclic compounds that form the core structure of several biologically active molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antihistamines, phosphodiesterase (PDE) inhibitors, and anticancer agents. Notably, the phthalazinone moiety is a key component of the approved PARP inhibitor, Olaparib.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3]

This compound is a specific derivative within this class. While it is recognized as a chemical intermediate and an impurity in the synthesis of Azelastine, its own biological activity is not well-documented.[4][5] This guide aims to provide a framework for its preliminary in vitro evaluation based on the known activities of related phthalazinone compounds.

Potential Biological Activities and Rationale for In Vitro Studies

Based on the broader class of phthalazinone derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes.[1][2] PARP inhibitors have shown significant efficacy in treating various cancers, particularly in patients with homologous recombination repair (HRR) defects.[2] Therefore, a comprehensive in vitro evaluation should focus on its potential as an anticancer agent, specifically as a PARP inhibitor.

Further investigations could also explore its activity against other known targets of phthalazinone derivatives, such as cholinesterases, epidermal growth factor receptor (EGFR), and bromodomain-containing protein 4 (BRD4).[6][7][8]

Experimental Protocols for In Vitro Evaluation

The following sections detail standard experimental protocols that can be employed to assess the in vitro biological activity of this compound.

PARP Inhibition Assay

This assay is critical to determine the direct inhibitory effect of the compound on PARP enzyme activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PARP1 and PARP2 enzymes are used. Biotinylated NAD+ serves as the substrate.

-

Reaction Mixture: The compound, dissolved in a suitable solvent like DMSO, is incubated with the PARP enzyme, activated DNA (e.g., calf thymus DNA), and the reaction buffer.

-

Initiation and Incubation: The reaction is initiated by adding the biotinylated NAD+ substrate. The mixture is then incubated at room temperature.

-

Detection: The amount of poly(ADP-ribose) (PAR) generated is quantified. This is typically done using an ELISA-based method where the biotinylated PAR is captured on a streptavidin-coated plate and detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. store.usp.org [store.usp.org]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(4-chlorobenzyl)phthalazin-1(2H)-one as a Potential PARP1 Inhibitor

Disclaimer: Extensive literature searches did not yield specific data on the PARP1 inhibitory activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. This compound is more commonly identified as "Azelastine impurity D". While the phthalazinone core is a known pharmacophore for PARP1 inhibition, and numerous derivatives have been explored for this purpose, specific quantitative data (e.g., IC50 values) and detailed experimental protocols for this particular compound in the context of PARP1 inhibition are not publicly available in the reviewed scientific literature.

Therefore, this document serves as a templated guide for researchers and scientists. It outlines the general methodologies, data presentation formats, and conceptual frameworks that would be employed to evaluate a novel phthalazinone derivative, such as this compound, as a PARP1 inhibitor. The experimental protocols and data tables are based on established methods for well-characterized PARP1 inhibitors.

Introduction to PARP1 and Phthalazinone-Based Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming cytotoxic double-strand breaks (DSBs) and inducing synthetic lethality in cancer cells.

The phthalazin-1(2H)-one scaffold is a prominent feature in several potent PARP1 inhibitors, including the FDA-approved drug Olaparib. This heterocyclic system mimics the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of other DNA repair factors. The 4-benzyl substituent is a common feature in this class of inhibitors, contributing to the interaction with the active site of the enzyme.

Quantitative Data Summary

The following table is a template for summarizing the key quantitative data for a PARP1 inhibitor. For this compound, these values would need to be determined experimentally.

| Parameter | This compound | Olaparib (Reference) | Notes |

| PARP1 Enzymatic IC50 | [To be determined] | ~1-5 nM | Half-maximal inhibitory concentration against purified PARP1 enzyme. |

| PARP2 Enzymatic IC50 | [To be determined] | ~1-5 nM | Half-maximal inhibitory concentration against purified PARP2 enzyme. |

| Cellular PARylation IC50 | [To be determined] | [Value dependent on cell line] | Concentration required to inhibit PAR formation in whole cells by 50%. |

| Cell Viability IC50 (BRCA-proficient cells) | [To be determined] | [Value dependent on cell line] | Cytotoxicity in cells with functional homologous recombination. |

| Cell Viability IC50 (BRCA-deficient cells) | [To be determined] | [Value dependent on cell line] | Demonstrates synthetic lethality in HR-deficient cells. |

| PARP1 Trapping Potency | [To be determined] | Moderate | Ability of the inhibitor to trap PARP1 on DNA. |

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize a novel PARP1 inhibitor.

PARP1 Enzymatic Inhibition Assay (HTS Fluorescence-Based)

This assay quantifies the in vitro inhibitory activity of the compound on purified PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Test compound (this compound)

-

Olaparib (as a positive control)

-

DMSO (as a vehicle control)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound and Olaparib in assay buffer.

-

In a 96-well plate, add the PARP1 enzyme, activated DNA, and histones.

-

Add the diluted test compound, Olaparib, or DMSO vehicle to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the PARylation reaction by adding biotinylated NAD+.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of Olaparib) or by washing the plate.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate to remove unbound reagents.

-

Add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PARylation Assay (Western Blot)

This assay measures the ability of the compound to inhibit PARP1 activity within intact cells.

Materials:

-

BRCA-deficient and proficient cell lines (e.g., MDA-MB-436 and MCF-7)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H₂O₂ or MMS)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-PAR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-